

Latanoprost tris(triethylsilyl) ether chemical structure and properties

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Compound of Interest

Compound Name: Latanoprost tris(triethylsilyl) ether

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An In-depth Technical Guide to Latanoprost Tris(triethylsilyl) Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Latanoprost tris(triethylsilyl) ether**. This compound is a key synthetic intermediate and a known impurity in the production of Latanoprost, a prostaglandin F2 α analogue widely used in the treatment of glaucoma and ocular hypertension.

Chemical Structure and Properties

Latanoprost tris(triethylsilyl) ether is the fully protected form of Latanoprost, where the three hydroxyl groups have been converted to their respective triethylsilyl ethers. This derivatization significantly alters the polarity and reactivity of the parent molecule, making it amenable to specific synthetic transformations and chromatographic purification.

Table 1: Chemical Identifiers and Structural Information

Parameter	Value
IUPAC Name	Isopropyl (Z)-7-((1R,2R,3R,5S)-2-((R)-5-phenyl-3-((triethylsilyl)oxy)pentyl)-3,5-bis((triethylsilyl)oxy)cyclopentyl)hept-5-enoate[1]
Synonyms	Latanoprost Related Compound D, Latanoprost EP Impurity J
CAS Number	477884-78-9[1][2]
Molecular Formula	C ₄₄ H ₈₂ O ₅ Si ₃ [1][2][3]
Molecular Weight	775.38 g/mol [2][3]
Stereochemistry	Absolute[3]
SMILES	CC--INVALID-LINK--(CC)O--INVALID-LINK--CC[C@@H]2--INVALID-LINK----INVALID-LINK--(CC)CC">C@HO--INVALID-LINK--(CC)CC[3]
InChIKey	BDKOEHDXBRAVIY-ONPUMRPCSA-N[3]

Table 2: Physicochemical Properties

Property	Value
Physical State	Neat oil
Solubility	Soluble in chloroform
Storage	Store at -20°C for long-term stability

Synthesis and Experimental Protocols

The synthesis of **Latanoprost tris(triethylsilyl) ether** involves the protection of the three hydroxyl groups of Latanoprost using a silylating agent. A general and representative protocol for this transformation is detailed below.

Experimental Protocol: Synthesis of Latanoprost Tris(triethylsilyl) Ether

Objective: To protect the hydroxyl groups of Latanoprost via silylation to yield **Latanoprost tris(triethylsilyl) ether**.

Materials:

- Latanoprost
- Triethylsilyl chloride (TESCl)
- Imidazole or Triethylamine
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Silica gel for column chromatography

Procedure:

- Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Latanoprost (1 equivalent) in anhydrous DMF or DCM.
- Addition of Base: To the stirred solution, add imidazole (3.3 - 4.5 equivalents) or triethylamine (3.3 - 4.5 equivalents). The base acts as a scavenger for the hydrochloric acid generated during the reaction.
- Silylation: Cool the mixture to 0 °C in an ice bath. Slowly add triethylsilyl chloride (3.3 - 4.0 equivalents) dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by

observing the disappearance of the starting material (Latanoprost) and the appearance of a new, less polar spot corresponding to the product.

- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Chromatography:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Latanoprost tris(triethylsilyl) ether**.

Note: The exact equivalents of reagents and reaction times may need to be optimized based on the specific scale and reaction conditions.

Analytical Data

While specific experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data for **Latanoprost tris(triethylsilyl) ether** are not readily available in publicly accessible databases, the following tables provide expected and representative data based on the analysis of silylated prostaglandin analogues.

Table 3: Representative ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment (Representative)
~ 7.30 - 7.10	m	Aromatic protons (phenyl ring)
~ 5.40	m	Olefinic protons (-CH=CH-)
~ 4.90	sept	Isopropyl ester CH
~ 4.20 - 3.50	m	Protons on carbons bearing silyloxy groups
~ 2.80	t	Benzylic protons (-CH ₂ -Ph)
~ 2.30 - 1.50	m	Aliphatic protons (cyclopentane and side chains)
~ 1.20	d	Isopropyl ester CH ₃
~ 0.95	t	Triethylsilyl -CH ₃
~ 0.60	q	Triethylsilyl -CH ₂ -

Table 4: Representative ¹³C NMR Spectral Data

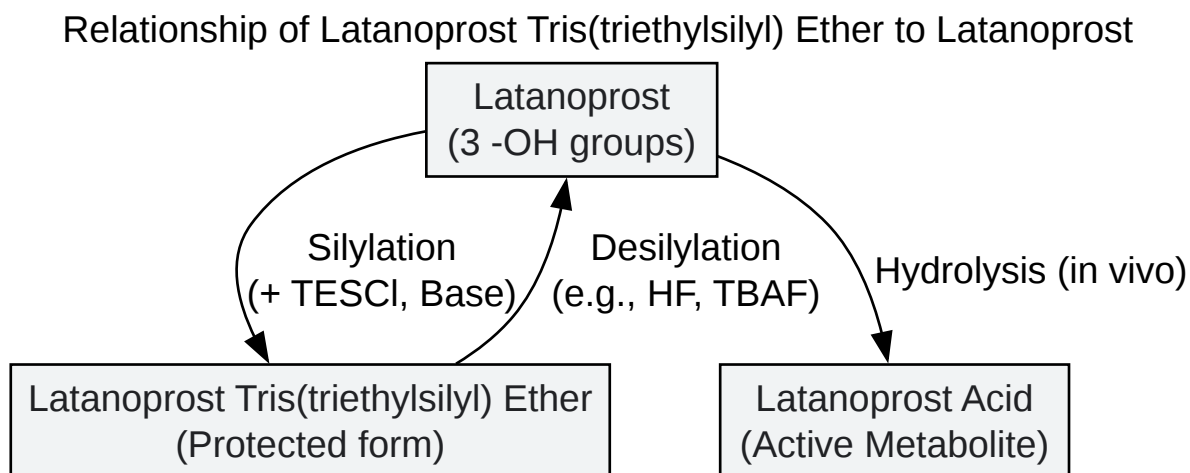
Chemical Shift (δ) ppm	Assignment (Representative)
~ 173	Ester carbonyl carbon
~ 142	Aromatic quaternary carbon
~ 130 - 125	Aromatic and olefinic carbons
~ 80 - 70	Carbons bearing silyloxy groups
~ 67	Isopropyl ester CH
~ 55 - 20	Aliphatic carbons
~ 22	Isopropyl ester CH ₃
~ 7	Triethylsilyl -CH ₃
~ 5	Triethylsilyl -CH ₂ -

Table 5: Representative Mass Spectrometry Data

m/z	Ion Type
775.5	$[M+H]^+$
797.5	$[M+Na]^+$
745.5	$[M - C_2H_5]^+$
645.4	$[M - Si(C_2H_5)_3]^+$

Logical Relationships and Experimental Workflows

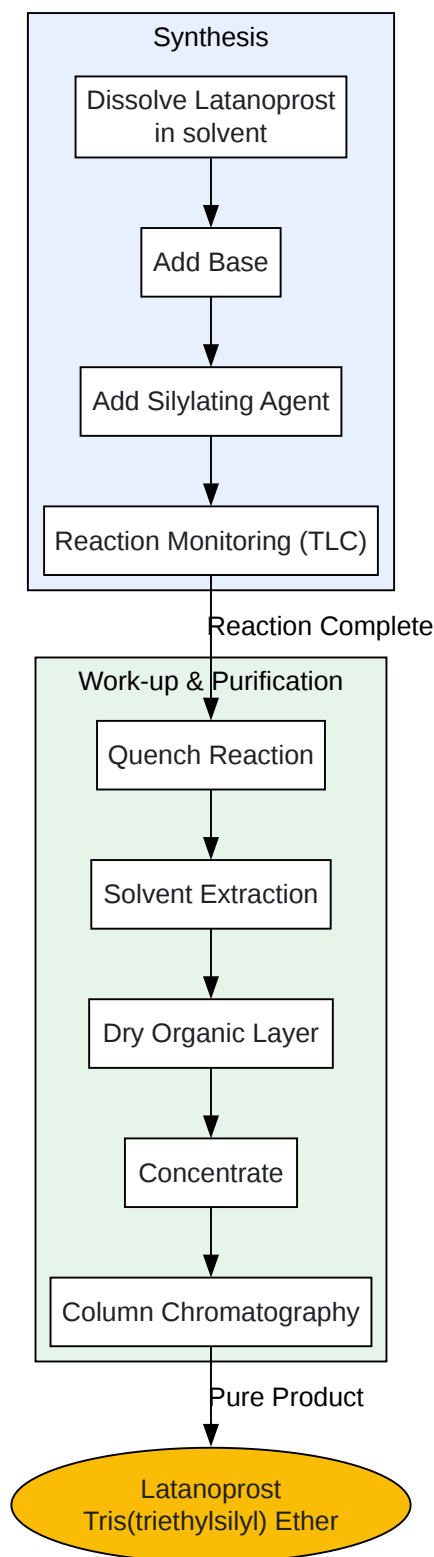
The following diagrams illustrate the relationship of **Latanoprost tris(triethylsilyl) ether** to its parent compound and a typical experimental workflow for its synthesis and purification.



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Caption: Chemical relationship between Latanoprost and its silyl ether derivative.

Experimental Workflow for Synthesis and Purification

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Caption: A typical workflow for the synthesis and purification process.

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